
Glycyl-prolyl-arginyl-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-prolyl-arginyl-valine is a tetrapeptide composed of the amino acids glycine, proline, arginine, and valine. This compound is part of the oligopeptides class, which are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-prolyl-arginyl-valine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or liquid-phase peptide synthesis (LPPS). Both methods require precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Glycyl-prolyl-arginyl-valine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues if present.
Reduction: The reverse of oxidation, where disulfide bonds are reduced to free thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, often used in peptide modification.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
科学研究应用
Glycyl-prolyl-arginyl-valine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and wound healing properties.
Industry: Utilized in the development of peptide-based materials and coatings
作用机制
The mechanism of action of glycyl-prolyl-arginyl-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate various biological pathways, including those involved in cell adhesion, migration, and proliferation. For example, it may interact with integrins, which are cell surface receptors that mediate cell-extracellular matrix interactions .
相似化合物的比较
Similar Compounds
Glycyl-prolyl-arginyl-valyl-valyl-glutamic acid: Another oligopeptide with similar structural features.
Glycine-proline-arginine-proline amide: A peptide with a similar sequence but different functional groups.
Uniqueness
Glycyl-prolyl-arginyl-valine is unique due to its specific sequence and the presence of arginine, which imparts distinct biochemical properties. This peptide’s ability to interact with various molecular targets and modulate biological pathways sets it apart from other similar compounds .
属性
CAS 编号 |
61067-05-8 |
|---|---|
分子式 |
C18H33N7O5 |
分子量 |
427.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H33N7O5/c1-10(2)14(17(29)30)24-15(27)11(5-3-7-22-18(20)21)23-16(28)12-6-4-8-25(12)13(26)9-19/h10-12,14H,3-9,19H2,1-2H3,(H,23,28)(H,24,27)(H,29,30)(H4,20,21,22)/t11-,12-,14-/m0/s1 |
InChI 键 |
IKWHIGGRTYBSIW-OBJOEFQTSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)CN |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




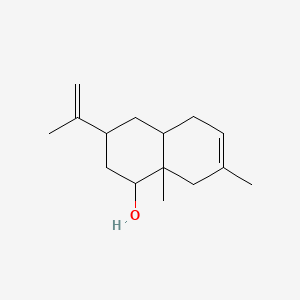
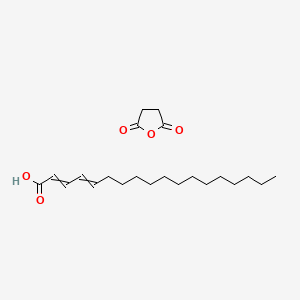
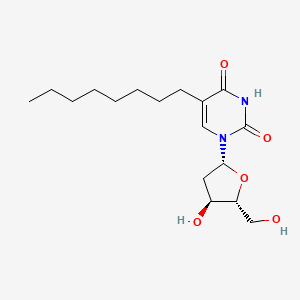

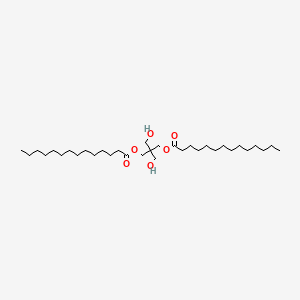
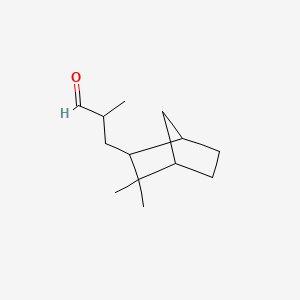


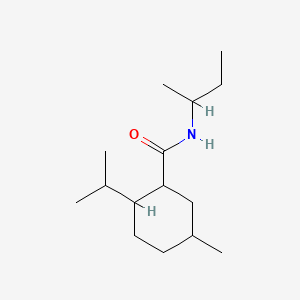
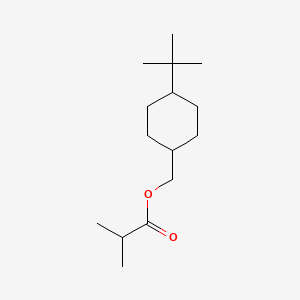
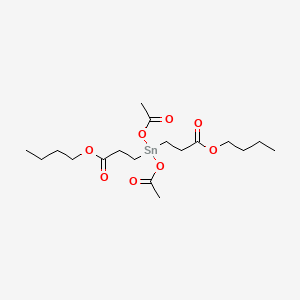
![3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol](/img/structure/B12678936.png)
